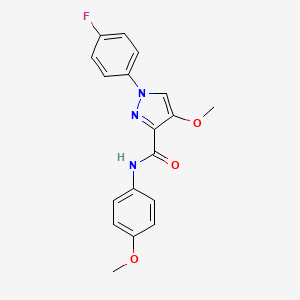

1-(4-fluorophenyl)-4-methoxy-N-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide

Description

This compound features a pyrazole core substituted at position 1 with a 4-fluorophenyl group, at position 4 with a methoxy group, and at position 3 with a carboxamide linked to a 4-methoxyphenyl moiety. The fluorophenyl group introduces electron-withdrawing effects, while the methoxy groups enhance solubility and modulate electronic properties.

Properties

IUPAC Name |

1-(4-fluorophenyl)-4-methoxy-N-(4-methoxyphenyl)pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FN3O3/c1-24-15-9-5-13(6-10-15)20-18(23)17-16(25-2)11-22(21-17)14-7-3-12(19)4-8-14/h3-11H,1-2H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAAJPOHXCNESRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C2=NN(C=C2OC)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrazole core One common method is the reaction of hydrazine with a suitable β-diketone or β-ketoester to form the pyrazole ring

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using advanced chemical reactors. The process is optimized to ensure high yield and purity, often employing catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

Carboxamide Reactivity

| Reaction Type | Conditions | Reagents | Outcome |

|---|---|---|---|

| Hydrolysis | Acidic reflux | 6M HCl, 100°C, 12h | Cleavage to carboxylic acid |

| Alkylation | Base-mediated | K₂CO₃, alkyl halide | N-Alkylation at carboxamide nitrogen |

The carboxamide group undergoes hydrolysis to form carboxylic acids under strong acidic conditions. N-Alkylation is feasible in polar aprotic solvents like DMF .

Methoxy Group Modifications

| Reaction Type | Conditions | Reagents | Outcome |

|---|---|---|---|

| Demethylation | Lewis acid | BBr₃, CH₂Cl₂, 0°C→RT | Conversion to phenolic -OH groups |

| Acylation | Anhydride, base | Ac₂O, NaOAc | O-Acetyl derivatives |

Demethylation with boron tribromide selectively removes methoxy groups, enabling further functionalization (e.g., glycosylation) .

Electrophilic Aromatic Substitution

The 4-fluorophenyl ring participates in electrophilic reactions, though fluorine’s electron-withdrawing nature directs substitution to specific positions:

| Reaction Type | Conditions | Reagents | Outcome |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 50°C | Nitronium ion | Para-nitro derivatives (minor) |

| Sulfonation | H₂SO₄, SO₃ | Sulfonating agent | Meta-sulfonic acid formation |

Substitution occurs preferentially at the meta position due to fluorine’s ortho/para-directing deactivation .

Pyrazole Ring Reactivity

The pyrazole core undergoes regioselective functionalization:

a. Halogenation

Chlorine or bromine in acetic acid yields 5-halogenated pyrazoles.

b. Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura coupling introduces aryl groups at the 5-position:

Biological Activity and Redox Interactions

In cellular environments, this compound may undergo redox-related transformations:

-

ROS Generation : Pyrazole derivatives induce apoptosis via ROS production, potentially involving quinone methide intermediates .

-

Caspase Activation : Metabolism by cytochrome P450 enzymes generates electrophilic species that modify cysteine residues in caspases .

Key Reaction Data Table

| Reaction | Yield (%) | Conditions | Reference |

|---|---|---|---|

| Pyrazole cyclization | 65–89 | Hydrazine hydrate, DMF | |

| N-Alkylation | 72 | K₂CO₃, CH₃I, DMF, 60°C | |

| Demethylation | 85 | BBr₃, CH₂Cl₂, 0°C→RT | |

| Suzuki coupling | 78 | Pd(PPh₃)₄, K₂CO₃, 80°C |

Stability and Degradation Pathways

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that this compound exhibits promising anticancer properties. It has been shown to inhibit specific enzymes involved in cancer cell proliferation, making it a candidate for further development as an anticancer agent. For instance, its ability to disrupt the cell cycle and induce apoptosis in various cancer cell lines has been documented, highlighting its potential utility in cancer therapy.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Research suggests that it can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation, such as arthritis and inflammatory bowel disease .

Neuroprotective Properties

There is emerging evidence that this pyrazole derivative may possess neuroprotective effects. Studies indicate that it could help mitigate neurodegenerative processes by reducing oxidative stress and apoptosis in neuronal cells. This makes it a candidate for further exploration in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Demonstrated inhibition of cell proliferation in breast cancer cell lines with IC50 values indicating significant potency. |

| Study 2 | Anti-inflammatory Effects | Showed reduced levels of pro-inflammatory cytokines in animal models of arthritis, suggesting a mechanism for pain relief. |

| Study 3 | Neuroprotection | Reported decreased oxidative stress markers in neuronal cultures treated with the compound, indicating potential for neuroprotection. |

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may bind to enzyme active sites or receptor sites, leading to modulation of biological processes. The exact mechanism can vary depending on the specific application and biological system.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Insights:

Substituent Effects on Bioactivity :

- highlights that electron-withdrawing groups (EWGs) like fluorine at the para position of aromatic rings correlate with higher potency (e.g., chalcone IC50 values decreased with bromine vs. chlorine substitution) . For pyrazole analogs, the 4-fluorophenyl group in the target compound likely enhances binding affinity through similar electronic effects.

- Methoxy groups (electron-donating) improve solubility but may reduce membrane permeability. The dual methoxy groups in the target compound balance polarity and lipophilicity.

Carboxamide Modifications :

- The 4-methoxyphenyl substituent in the target compound contrasts with cyclohexyl () or pyridylmethyl () groups. Bulky substituents (e.g., cyclohexyl) may improve receptor selectivity but reduce solubility, while aromatic groups (e.g., methoxyphenyl) favor π-π interactions .

Metabolic Stability :

- Compounds with trifluoromethyl () or difluoromethyl () groups exhibit enhanced metabolic stability due to reduced oxidative metabolism. The target compound’s methoxy groups, while less stable, offer synthetic accessibility .

Substitutions at position 4 (methoxy vs. ethoxy) could fine-tune agonist/antagonist profiles .

Research Findings and Implications

- Anticancer Potential: identifies pyrazole derivatives with 4-methoxyphenyl groups as potent anticancer agents (e.g., U-87 glioblastoma IC50: <4.35 μM). The target compound’s structural similarity suggests possible cytotoxic activity, though direct testing is required .

- SAR Trends : Para-substituted EWGs (e.g., fluorine) and ortho/meta EDGs (e.g., methoxy) synergistically enhance binding, as seen in chalcone derivatives (). This aligns with the target compound’s design .

- Synthetic Accessibility : The target compound’s methoxy and fluorophenyl groups are synthetically straightforward, unlike complex heterocycles (e.g., thiazole in ), enabling scalable production .

Biological Activity

1-(4-fluorophenyl)-4-methoxy-N-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide is a compound belonging to the pyrazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, anticancer, and antimicrobial properties, supported by various studies and findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Anti-inflammatory Activity

Several studies have demonstrated that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, compounds similar to this compound were found to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In a study, a related pyrazole derivative showed up to 85% inhibition of TNF-α at a concentration of , outperforming standard anti-inflammatory drugs like dexamethasone .

Anticancer Activity

Pyrazoles have also been investigated for their potential anticancer properties. Research indicates that derivatives of this compound can induce apoptosis in cancer cell lines. For example, one study reported that a structurally similar pyrazole exhibited an IC50 value of 49.85 μM against A549 lung cancer cells, indicating significant growth inhibitory effects . Another compound within the same family demonstrated potent inhibition of Aurora-A kinase with an IC50 of 0.16 ± 0.03 µM , suggesting its potential as a targeted cancer therapy .

Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has been extensively studied. A related compound was tested against various bacterial strains and demonstrated promising results, including effective inhibition at concentrations as low as 6.25 µg/mL against Mycobacterium tuberculosis and significant activity against Gram-positive and Gram-negative bacteria .

Comparative Data Table

Case Studies

- Anti-inflammatory Study : A series of pyrazole derivatives were synthesized and evaluated for their anti-inflammatory properties. The results indicated that certain compounds significantly inhibited the production of inflammatory mediators in vitro, suggesting their potential as therapeutic agents for inflammatory diseases .

- Anticancer Research : In a recent study, various pyrazole derivatives were screened for their cytotoxic effects on multiple cancer cell lines, including MCF-7 and NCI-H460. The most potent derivatives showed IC50 values in the nanomolar range, indicating their strong potential as anticancer agents .

- Antimicrobial Efficacy : A comparative study assessed the antimicrobial activity of several pyrazole compounds against common pathogens. The results highlighted that specific derivatives exhibited superior activity compared to traditional antibiotics, emphasizing their potential role in combating resistant strains .

Q & A

Q. What are the recommended methods for synthesizing 1-(4-fluorophenyl)-4-methoxy-N-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide?

Synthesis typically involves multi-step processes, starting with condensation reactions between fluorinated aniline derivatives and isocyanides to form intermediates like 4-fluoro-N-(4-methoxyphenyl)benzenecarboximidoyl chloride. Subsequent cyclization and functionalization steps, such as azide coupling, yield the final compound. Purification via column chromatography and recrystallization ensures high purity (>95%), as validated by HPLC and NMR .

Q. How can researchers confirm the structural identity and purity of this compound?

Key techniques include:

- NMR spectroscopy (1H/13C) to verify substituent positions and molecular connectivity.

- Mass spectrometry (HRMS) for accurate molecular weight confirmation.

- X-ray crystallography (using SHELX software ) for absolute configuration determination.

- HPLC with UV detection (≥95% purity threshold) and melting point analysis (e.g., 212–213°C for related analogs ).

Q. What analytical techniques are critical for assessing the stability of this compound under various conditions?

Accelerated stability studies under thermal (40–60°C), hydrolytic (pH 1–9), and photolytic conditions, monitored via:

- HPLC to detect degradation products.

- Differential scanning calorimetry (DSC) for thermal stability profiling.

- Mass spectrometry to identify decomposition pathways .

Advanced Research Questions

Q. What strategies are effective in analyzing structure-activity relationships (SAR) for pyrazole-3-carboxamide derivatives?

- Substituent variation : Systematic replacement of fluorine/methoxy groups (e.g., with chloro, trifluoromethyl) to assess impact on target binding .

- Molecular docking : Computational modeling against kinases (e.g., FLT3, CDK2/4/6) to predict binding affinities .

- Biological assays : Correlate structural modifications with IC50 values in cell proliferation (e.g., MV4-11 leukemia cells ).

Q. How should contradictory data in biological assays be addressed when evaluating this compound's efficacy?

- Replicate experiments under standardized conditions (e.g., cell passage number, serum batch).

- Orthogonal assays : Validate enzyme inhibition (e.g., FLT3 kinase) with cellular apoptosis assays (e.g., Annexin V staining).

- Address solubility limitations (e.g., use DMSO/cosolvent controls) to rule out false negatives .

Q. What crystallographic techniques are optimal for determining the 3D structure of this compound?

- Single-crystal X-ray diffraction with SHELXL refinement to resolve dihedral angles between fluorophenyl and methoxyphenyl rings.

- Hirshfeld surface analysis to map intermolecular interactions (e.g., C–H···O, π-π stacking) influencing crystal packing .

- Twinned data refinement (SHELXL) for high-resolution structures, critical for SAR modeling .

Q. How can researchers improve the aqueous solubility of this compound for in vivo studies?

- Structural modifications : Introduce hydrophilic groups (e.g., hydroxyl, PEG chains) at the pyrazole 4-position .

- Prodrug strategies : Synthesize phosphate or glycoside derivatives for enhanced bioavailability.

- Nanoparticle formulations : Encapsulate the compound in liposomes or PLGA nanoparticles .

Q. What in vitro and in vivo models are appropriate for studying the pharmacokinetic profile of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.